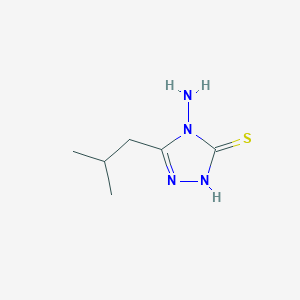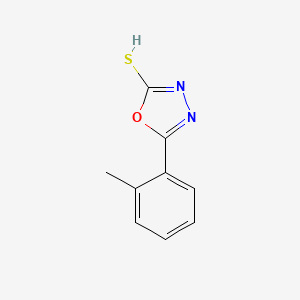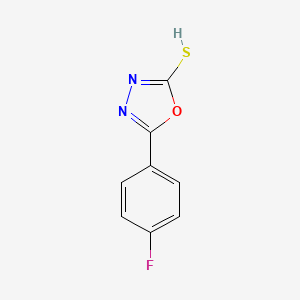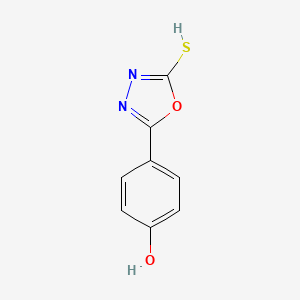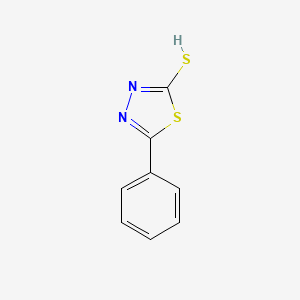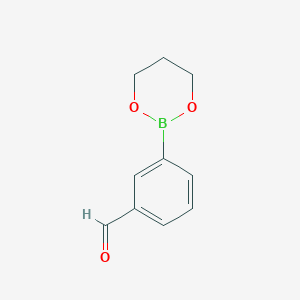
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde
Vue d'ensemble
Description
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3,2-dioxaborinane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde typically involves the reaction of benzaldehyde with a boronic acid derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where benzaldehyde is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde is converted to benzoic acid.
Reduction: Benzaldehyde is converted to benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and boron-containing moieties. The aldehyde group can undergo nucleophilic addition reactions, while the boron-containing ring can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3,2-Dioxaborinan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde moiety.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Similar structure but with different substitution patterns on the benzaldehyde ring.
Uniqueness
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is unique due to its specific combination of a benzaldehyde moiety and a 1,3,2-dioxaborinane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and material science .
Propriétés
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLWDANWTZCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
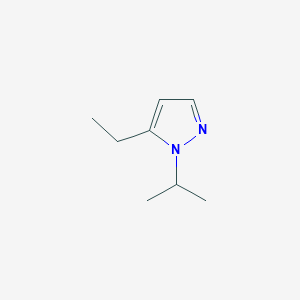
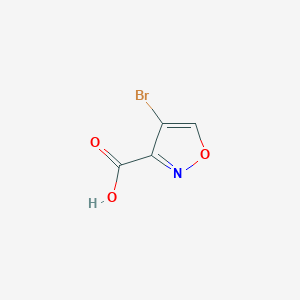
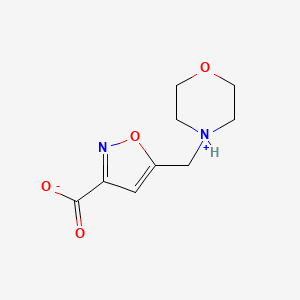
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)
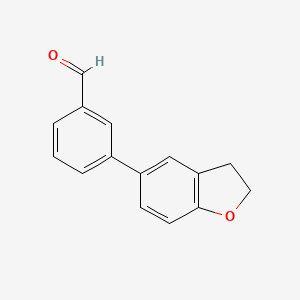
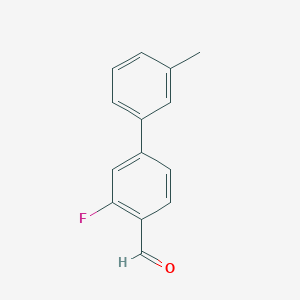
![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
